molecular formula C14H20N2O2 B1508082 tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1145753-88-3

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1508082
CAS No.: 1145753-88-3
M. Wt: 248.32 g/mol
InChI Key: UQVRIGBITJSZJX-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butyl carbamate protective group and an amino substituent at the 4-position of the isoquinoline ring. The tert-butyl carbamate group is a common protective strategy in organic synthesis, enhancing stability and solubility during reactions .

Properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRIGBITJSZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732524
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145753-88-3
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • Melting Point : 59.00°C - 61.00°C
  • Storage Conditions : Keep in a dark place at 2-8°C .

Biological Activity Overview

Research has indicated that compounds related to tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives exhibit various biological activities, particularly in neuropharmacology and antimicrobial properties.

Neuropharmacological Activity

Studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial efficacy of isoquinoline derivatives has been explored in several studies. For example, certain derivatives showed effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various strains . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial properties.

Case Study: Inhibition of AChE

A study focused on the synthesis of hybrid compounds related to isoquinoline derivatives reported that one compound exhibited mixed inhibition of AChE with an IC50 value of 0.34 µM . This highlights the potential for this compound to contribute similarly to the inhibition of AChE, which is crucial for treating Alzheimer's disease.

Case Study: Antimicrobial Efficacy

In another study examining antimicrobial activities, compounds structurally related to isoquinolines demonstrated significant activity against various bacterial strains . Although specific data on this compound was not provided, the promising results from related compounds emphasize the need for targeted research on this specific derivative.

PropertyValue
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Melting Point59.00°C - 61.00°C
Storage ConditionsDark place, 2-8°C

Biological Activity Summary

Activity TypeCompound ExampleIC50 Value (µM)
AChE InhibitionHybrid Compound0.28 - 0.34
MAO-A InhibitionHybrid Compound0.91
Antimicrobial ActivityVarious Isoquinoline DerivativesMIC: 0.23 - 0.70 mg/mL

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. A study demonstrated that tert-butyl 4-amino-3,4-dihydroisoquinoline derivatives showed cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents .

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Isoquinoline Derivatives

The compound has been utilized as a precursor for synthesizing various isoquinoline derivatives through reactions such as acylation and alkylation processes. These derivatives are often explored for their biological activities .

Analytical Chemistry

This compound is also used in analytical chemistry for developing methods to detect and quantify related isoquinoline compounds in biological samples.

Application in Chromatography

This compound has been employed in high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceutical formulations containing isoquinoline derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems
Synthetic IntermediatePrecursor for isoquinoline derivatives
Analytical MethodHPLC detection and quantification

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The evidence highlights several positional isomers and derivatives of tert-butyl-protected dihydroisoquinolines (Table 1):

Compound Name Substituent Position Functional Group CAS Number Key Properties/Applications References
tert-Butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate 5 Amino 201150-73-4 High similarity (0.92), used in SAR studies
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate 6 Amino 164148-92-9 98% purity, typically in stock
tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate 7 Fluoro 2102412-01-9 Laboratory research use
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate 5 Nitro 397864-14-1 Precursor for amino derivatives

Key Observations :

  • Amino vs. Nitro Groups: Nitro-substituted derivatives (e.g., 5-nitro, CAS 397864-14-1) are often intermediates for synthesizing amino analogs via reduction reactions . The 4-amino derivative likely follows a similar pathway.
  • Positional Effects: The amino group’s position (4-, 5-, or 6-) significantly impacts electronic and steric properties. For example, 5-amino derivatives exhibit higher similarity scores (0.92) to the target compound than nitro analogs (0.85–0.86) .

Physicochemical Properties and Spectral Data

NMR and Mass Spectrometry

  • tert-Butyl 6-isopropoxy derivative (11c, ) :
    • 1H NMR : δ 7.00 (d, J = 8.4 Hz), 4.54–4.46 (m, 3H), 1.48 (s, 9H, tert-butyl) .
    • ESI-MS : m/z 191.1 [M+H-Boc]+, consistent with Boc-group cleavage .
  • tert-Butyl 7-(trifluoromethyl)benzyl derivative (7c, ) :
    • 19F NMR : δ -62.4 ppm (CF3 group) .

Inference for 4-Amino Derivative: The amino group at position 4 would likely cause upfield shifts for adjacent protons (C3/C5) and distinct NH2 signals in 1H NMR (~2–5 ppm). Boc-group stability and fragmentation patterns in MS would align with other analogs .

Purity and Stability

  • Purity: Commercial analogs (e.g., 5-amino, CAS 201150-73-4) are typically ≥97% pure .
  • Stability: The Boc group enhances stability against hydrolysis, while the amino group may require protection during synthetic steps .

Preparation Methods

Thermal Deprotection of Boc Group

The removal of the Boc protecting group is a critical step in the preparation and further functionalization of the compound. Traditional methods use acidic hydrolysis, but recent advances highlight thermal deprotection under continuous flow conditions as an efficient alternative.

Acid-Catalyzed Deprotection (Traditional Method)

  • Reagents : Strong acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or phosphoric acid.
  • Limitations : Excess reagent use, poor selectivity, aqueous workup requirements, and potential side reactions due to acid sensitivity of other functional groups.

Thermal Deprotection in Continuous Flow Systems (Advanced Method)

Recent studies demonstrate that Boc deprotection can be efficiently achieved thermally in the absence of acid catalysts using continuous flow technology, which offers superior heat transfer, safety, and process control.

  • Solvents : Methanol, trifluoroethanol (TFE), tetrahydrofuran (THF), toluene.
  • Temperature Range : 100–250 °C, with better efficiency at higher temperatures.
  • Residence Time : Typically 20–60 minutes, depending on substrate and solvent.
  • Advantages :
    • Avoids use of strong acids.
    • Allows selective deprotection by temperature control.
    • Compatible with various functional groups.
    • Enables telescoped sequences without intermediate isolation.

Research Findings on Thermal Deprotection Efficiency

A comprehensive study investigated the thermal deprotection of various N-Boc protected amines, including aromatic, heteroaromatic, and alkyl derivatives, under continuous flow conditions. Key insights relevant to tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate preparation include:

Parameter Observation
Solvent Effect Highest deprotection efficiency in trifluoroethanol (TFE) and methanol; lower in THF/toluene.
Temperature Effect Deprotection efficiency increases with temperature; >200 °C needed in less polar solvents.
Residence Time Longer residence times improve yields; 20–30 min sufficient for high conversion in TFE/MeOH.
Substrate Type Aromatic and heteroaromatic Boc amines deprotect more readily than alkyl Boc amines.
Selectivity Possible to selectively remove aryl Boc groups over alkyl Boc groups by temperature control.

The compound , containing an aromatic isoquinoline ring, is expected to follow the trend of efficient thermal Boc deprotection, especially in polar solvents like TFE or methanol at elevated temperatures (around 150–200 °C) with residence times of 30–60 minutes.

Stepwise Preparation Protocol

Step 1: Boc Protection

  • Dissolve 4-amino-3,4-dihydroisoquinoline in anhydrous dichloromethane.
  • Add triethylamine as a base.
  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) under stirring at 0–25 °C.
  • Stir the reaction for 2–4 hours until completion (monitored by TLC or HPLC).
  • Workup by washing with water and drying over anhydrous sodium sulfate.
  • Purify the product by column chromatography or recrystallization.

Step 2: Thermal Deprotection (if needed)

  • Prepare a solution of the Boc-protected compound in trifluoroethanol or methanol.
  • Pass through a continuous flow reactor equipped with a stainless steel coil.
  • Heat the reactor to 150–200 °C.
  • Maintain a residence time of 30–60 minutes.
  • Collect the effluent and evaporate solvent to isolate the deprotected amine.

Data Table: Thermal Deprotection Efficiency of Representative Boc-Protected Amines

Compound Type Solvent Temperature (°C) Residence Time (min) Conversion (%) Notes
N-Boc imidazole (heteroaryl) Trifluoroethanol 120 20 98–100 High efficiency, mild temp
N-Boc aniline (aryl) Methanol 240 30 88–93 Requires higher temp
N-Boc phenethylamine (alkyl) TFE 240 30 44 Lower efficiency, longer time
N-Boc glycine (amino acid) Methanol 150 30 95 Enhanced by carboxylate group

Note: this compound is expected to behave similarly to aryl/heteroaryl Boc amines with efficient deprotection under optimized conditions.

Additional Considerations

  • Solubility : For in vivo formulation or further reactions, solubility in DMSO, PEG300, Tween 80, or corn oil may be relevant. Preparation of master solutions involves dissolving the compound in DMSO followed by dilution with co-solvents to achieve clear solutions.
  • Scale-Up : Continuous flow thermal deprotection methods are amenable to scale-up, providing consistent product quality and minimizing waste.
  • Selectivity : Temperature-controlled selective deprotection may allow sequential functionalization of molecules containing multiple Boc groups.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
CyclizationPPA (polyphosphoric acid), 120°C, 6 hr65
Boc ProtectionBoc₂O, DMAP, DCM, RT, 12 hr85

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions during Boc protection .
  • Catalyst Use : Pd/C for selective hydrogenation of nitro groups without over-reduction .
  • Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce racemization .

Data-Driven Example : A study achieved 92% yield by replacing PPA with TFA (trifluoroacetic acid) in cyclization, reducing reaction time to 3 hr .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR distinguishes regioisomers (e.g., amino vs. methyl substitution) via coupling patterns and chemical shifts .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., de-Boc derivatives) .
  • X-ray Crystallography : Confirms absolute configuration of chiral centers in dihydroisoquinoline derivatives .

Case Study : A discrepancy in reported melting points (109–111°C vs. 115°C) was resolved via DSC (Differential Scanning Calorimetry), attributing variance to polymorphism .

Advanced: How do substituent variations (e.g., Cl, Br, NO₂) affect the biological activity of this compound?

SubstituentBiological ActivityMechanismReference
7-Bromo Anticancer (IC₅₀ = 2.1 µM)DNA intercalation and topoisomerase inhibition
6-Amino Antimicrobial (MIC = 4 µg/mL)Disruption of bacterial cell wall synthesis
7-Nitro Enzyme inhibition (Ki = 0.8 nM)Covalent binding to catalytic cysteine

Contradiction Analysis : While bromo derivatives show strong anticancer activity in vitro, poor solubility limits in vivo efficacy, necessitating prodrug strategies .

Advanced: How can researchers address discrepancies in reported reaction yields for similar compounds?

  • Reproducibility Checks : Verify moisture sensitivity (e.g., Boc protection requires anhydrous conditions) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization during cyclization) .
  • Scale-Up Adjustments : Microscale reactions may overestimate yields; pilot-scale trials (1–10 g) are critical .

Example : A reported 85% yield for Boc protection dropped to 60% at 50-g scale due to incomplete mixing, resolved via dropwise reagent addition .

Basic: What safety precautions are required when handling this compound?

  • Storage : Sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • PPE : Gloves, goggles, and fume hoods mandatory due to potential irritancy of amino intermediates .

Advanced: What computational tools predict the pharmacokinetic properties of derivatives?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP, CYP450 interactions, and bioavailability .
  • MD Simulations : GROMACS models membrane permeability based on tert-butyl group dynamics .

Validation : A derivative with predicted logP = 2.5 showed 80% oral bioavailability in murine models, aligning with simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

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